5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride
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Overview
Description
5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride is a heterocyclic compound that features both 1,2,3-triazole and 1,2,4-triazole rings. This compound is of significant interest due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. The presence of multiple nitrogen atoms in its structure allows for various interactions with biological targets, making it a versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride typically involves the following steps:
Formation of 1,2,3-Triazole Ring: This can be achieved through a reaction between an azide and an alkyne, often referred to as the “click chemistry” approach. Copper(I) catalysts are commonly used to facilitate this reaction.
Formation of 1,2,4-Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and formamide.
Combination of Rings: The two triazole rings are then linked through various synthetic strategies, often involving nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties. Studies have shown its effectiveness against various cancer cell lines and microbial strains.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride involves its interaction with biological targets through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can inhibit enzyme activity, disrupt cell membranes, or interfere with DNA replication, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1-(4-chlorophenyl)-1H-1,2,3-triazole have similar biological activities.
1,2,4-Triazole Derivatives: Compounds such as 4-amino-1,2,4-triazole are known for their antimicrobial properties.
Uniqueness
5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride is unique due to the presence of both 1,2,3-triazole and 1,2,4-triazole rings in a single molecule. This dual-ring structure enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.
Properties
CAS No. |
2408963-49-3 |
---|---|
Molecular Formula |
C4H6ClN7 |
Molecular Weight |
187.6 |
Purity |
95 |
Origin of Product |
United States |
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